10-OXIRAN-2-YLDECYLTRIMETHOXYSILANE
Description
10-Oxiran-2-yldecyltrimethoxysilane is a hybrid organosilane compound featuring a decyl alkyl chain modified with an oxirane (epoxide) group at the 2-position and a trimethoxysilane moiety at the terminal end. This unique structure enables dual functionality: the trimethoxysilane group facilitates hydrolysis and bonding to inorganic surfaces (e.g., glass, metals), while the epoxide group provides reactive sites for covalent interactions with organic matrices, such as epoxy resins or polymers. The compound is widely employed as a coupling agent in composites, coatings, and adhesives to enhance interfacial adhesion .
Properties
CAS No. |
144525-86-0 |
|---|---|
Molecular Formula |
C15H32O4Si |
Synonyms |
10-OXIRAN-2-YLDECYLTRIMETHOXYSILANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Cetyl Trimethoxysilane (Hexadecyltrimethoxysilane)
- Molecular Formula : C₁₉H₄₂O₃Si (vs. estimated C₁₆H₃₂O₄Si for 10-Oxiran-2-yldecyltrimethoxysilane).
- Key Features : A straight-chain alkyltrimethoxysilane lacking reactive epoxide groups. The long hexadecyl chain imparts hydrophobicity, making it suitable for water-repellent coatings.
- Applications: Primarily used for surface modification to create self-assembled monolayers (SAMs) on substrates like silica or metals, enhancing corrosion resistance and reducing surface energy .
Hexamethyldisiloxane
- Molecular Formula : C₆H₁₈OSi₂.
- Key Features : A siloxane with two trimethylsilyl groups linked by an oxygen atom. Unlike the target compound, it lacks hydrolyzable methoxy groups and reactive epoxide functionality.
- Applications: Functions as a silicone fluid or lubricant due to its low viscosity and thermal stability.
Methyltrichlorosilane
- Molecular Formula : CH₃SiCl₃.
- Key Features : A chlorosilane with high reactivity due to labile chlorine atoms. It hydrolyzes rapidly, releasing HCl, and forms crosslinked siloxane networks.
- Applications : Used in glass fiber treatment and hydrophobic coatings. However, its corrosive byproducts limit compatibility with sensitive organic matrices compared to methoxysilanes .
Reactivity and Performance
- Hydrolysis Rates : Trimethoxysilanes (e.g., this compound, Cetyl Trimethoxysilane) hydrolyze slower than trichlorosilanes (e.g., Methyltrichlorosilane) but faster than triethoxysilanes. The long alkyl chain in Cetyl Trimethoxysilane further slows hydrolysis compared to the target compound’s shorter decyl chain .
- Epoxide Reactivity : The oxirane group in this compound enables ring-opening reactions with amines, thiols, or carboxylic acids, facilitating covalent bonding in polymer matrices. This is absent in Cetyl Trimethoxysilane and Hexamethyldisiloxane .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | CAS Number | Functional Groups | Key Applications | Reactivity with Organic Matrices |
|---|---|---|---|---|---|
| This compound | C₁₆H₃₂O₄Si (estimated) | Not available | Trimethoxy, Epoxide | Composites, adhesion promotion | High (epoxide crosslinking) |
| Cetyl Trimethoxysilane | C₁₉H₄₂O₃Si | 16415-12-6 | Trimethoxy, Hexadecyl chain | Hydrophobic coatings, SAMs | Low (non-reactive alkyl chain) |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 107-46-0 | Siloxane | Lubricants, silicone fluids | None |
| Methyltrichlorosilane | CH₃SiCl₃ | Not available | Trichloro | Glass treatment, hydrophobic layers | Moderate (corrosive byproducts) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
